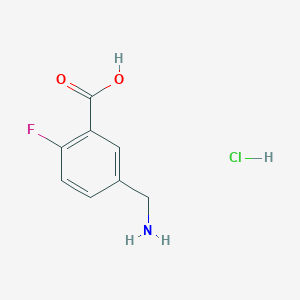

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride is a chemical compound that features a fluorine atom substituted at the second position of the benzoic acid ring and an aminomethyl group at the fifth position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid, followed by reduction to introduce the aminomethyl group. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance binding affinity and selectivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-Fluorobenzoic acid: Lacks the aminomethyl group, making it less versatile in certain applications.

5-(Aminomethyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.

2-Fluoro-5-nitrobenzoic acid: Contains a nitro group instead of an aminomethyl group, leading to different chemical behavior.

Uniqueness

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group, which confer distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications, making it a valuable compound in the scientific community.

Biological Activity

5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of antiviral and anticancer research. Its unique molecular structure, characterized by the presence of an amino group and a fluorine atom on a benzoic acid framework, enhances its biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

- Molecular Formula : C8H10ClFNO2

- Molecular Weight : 195.62 g/mol

- Solubility : The hydrochloride form increases solubility in water, facilitating its use in biological systems.

Antiviral Properties

Research indicates that 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride exhibits promising antiviral activity. It has been explored as a precursor for synthesizing compounds targeting viral infections, including those caused by the human immunodeficiency virus (HIV) and simplexvirus. Studies suggest that this compound may modulate pathways involved in viral replication, potentially inhibiting viral entry or replication processes.

Anticancer Activity

The compound has also shown potential in anticancer research. Derivatives of 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride have been investigated for their ability to inhibit tumor growth. Preliminary studies indicate that it may affect cell signaling pathways associated with cancer proliferation.

The exact mechanism through which 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in viral replication and tumor growth regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Contains amino and fluorine substituents | Precursor for various pharmaceutical agents |

| 4-Aminobenzoic acid | Amino group at para position | Commonly used as a UV filter |

| 3-Aminobenzoic acid | Amino group at meta position | Used in dye manufacturing |

| 2-Amino-6-fluorobenzoic acid | Fluorine at position six | Potential applications in neuroprotective agents |

This comparison highlights the distinctiveness of 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride, particularly its specific antiviral and anticancer activities.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antiviral Efficacy : A study evaluated the compound's efficacy against HIV using cell culture models. The results demonstrated significant inhibition of viral replication at certain concentrations, suggesting its potential as an antiviral agent.

- Antitumor Activity : In vitro assays were conducted to assess the compound's effect on cancer cell lines. The findings indicated that it could reduce cell viability in a dose-dependent manner, supporting further investigation into its anticancer properties .

- Safety Profile : Preliminary assessments of cytotoxicity showed that 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride did not exhibit significant toxicity at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .

Properties

IUPAC Name |

5-(aminomethyl)-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZZTBDKZFVQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.